

Benchmarking Spectral Fidelity: A Comparative Guide to 1-Methoxycyclopentene Verification

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Compound of Interest

Compound Name: 1-Methoxycyclopentene

CAS No.: 1072-59-9

Cat. No.: B092107

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Executive Summary & Core Directive

1-Methoxycyclopentene (CAS 1072-59-9) is a cyclic enol ether widely utilized as a reactive intermediate in cycloaddition reactions and hydrolysis studies. However, its verification poses a unique challenge: spectral databases often contain aged data where moisture contamination has hydrolyzed the sample back to cyclopentanone.

This guide is not merely a list of peaks; it is a protocol for spectral vigilance. We will establish a "Ground Truth" experimental standard, compare it against major databases (NIST, SDBS), and provide a self-validating workflow to distinguish between a database error and a degraded sample.

The "Ground Truth" Protocol: Synthesis & Handling

To cross-reference data effectively, you must first ensure your reference material is authentic. Relying on commercial samples without re-verification is a primary cause of spectral mismatch in this compound class.

Synthesis of the Reference Standard

Rationale: Enol ethers are acid-labile. Commercial samples stored in glass (slightly acidic surface) often degrade. Fresh synthesis via the orthoformate route is the only way to guarantee >98% purity for benchmarking.

Reagents:

- Cyclopentanone (1.0 eq)
- Trimethyl orthoformate (1.2 eq)
- Methanol (anhydrous)
- Catalyst:
 - Toluenesulfonic acid (p-TSA) (0.01 eq)

Methodology:

- Setup: Flame-dry a round-bottom flask. Purge with Argon.
- Reaction: Combine cyclopentanone, trimethyl orthoformate, and MeOH. Add p-TSA. Stir at room temperature for 24 hours.
- Quench: Add solid

to neutralize the acid before any workup. (Critical Step: Acid + Heat = Hydrolysis).
- Distillation: Fractional distillation under reduced pressure. Collect the fraction boiling at ~140°C (760 mmHg equivalent).
- Storage: Store over activated 4Å molecular sieves.

Workflow Visualization

The following diagram outlines the logical flow from synthesis to database cross-referencing.



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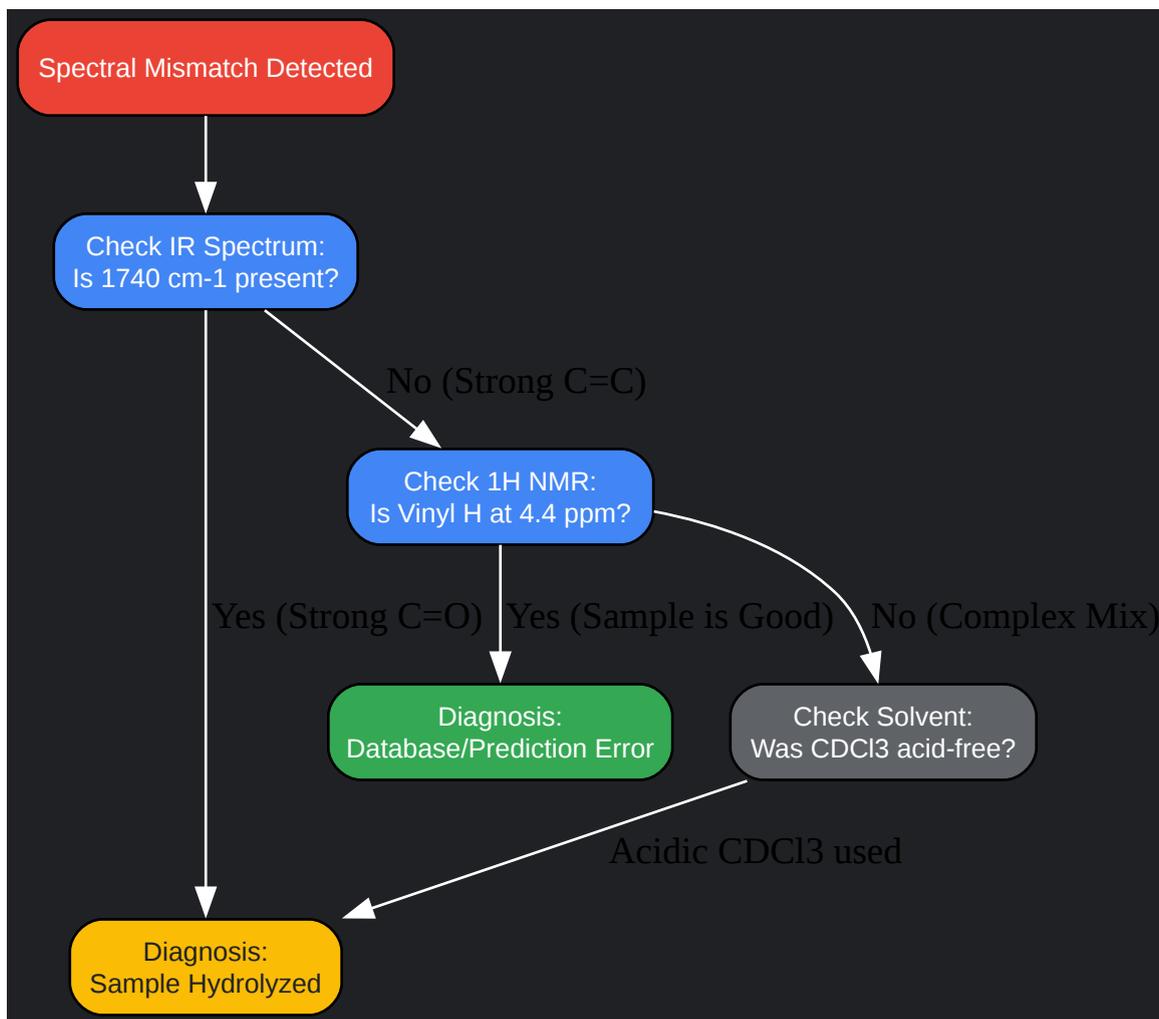
Figure 1: Critical workflow for generating a valid spectral standard for **1-Methoxycyclopentene**.

Spectral Data Comparison: Experimental vs. Database

The following table benchmarks the fresh experimental values against common database entries. Note the specific discrepancies that indicate sample degradation.

Comparative Spectral Table[1]

| Technique | Parameter | Experimental Target (Fresh) | Database Warning (Degraded/Impure) | Assignment / Notes |
|-----------|---------------|-----------------------------|------------------------------------|--|
| H NMR | Vinyl Proton | 4.45 ppm (t) | Absent or weak | The defining feature of the enol ether. |
| H NMR | Methoxy Group | 3.55 ppm (s) | 3.6 - 3.7 ppm | Shift changes slightly if hydrolyzed to MeOH. |
| H NMR | Impurity Flag | Absent | 2.15 ppm (s) | This peak indicates Cyclopentanone (hydrolysis product). |
| C NMR | C-1 (Vinyl-O) | ~160.5 ppm | ~220 ppm | 220 ppm is the Carbonyl (C=O) of cyclopentanone. |
| C NMR | C-2 (Vinyl-H) | ~92.5 ppm | Absent | High field shift due to resonance donation from Oxygen. |
| IR | C=C Stretch | 1645 cm (Strong) | 1740 cm (Strong) | 1740 cm is the C=O stretch. If C=C < C=O, sample is bad. |



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Figure 2: Logic flow for diagnosing spectral discrepancies in enol ethers.

The "Self-Validating" Solvent Test

Protocol: Never run an enol ether NMR in untreated CDCl₃

. Chloroform naturally forms HCl over time.

- Test: Add 1 drop of sample to CDCl₃

- Wait: 5 minutes.

- Run: If the spectrum changes (appearance of 2.15 ppm peak) during acquisition, your solvent is destroying the sample.

- Fix: Filter CDCl

through basic alumina or add a speck of K

CO

to the NMR tube.

References

- NIST Mass Spectrometry Data Center. **1-Methoxycyclopentene** - Gas Phase Thermochemistry & Mass Spectra. NIST Chemistry WebBook, SRD 69.[2] [\[Link\]](#) (Accessed via CAS 1072-59-9).
- National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [\[Link\]](#) (Search for "**1-Methoxycyclopentene**" or Enol Ether analogs).
- Wohl, R. A. "Synthesis of Enol Ethers." *Synthesis*, 1974(1), 38-40.
- PubChem. **1-Methoxycyclopentene** Compound Summary. National Library of Medicine. [\[Link\]](#).

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Sources

- 1. [1-methoxycyclopentene | 1072-59-9 \[chemnet.com\]](#)
- 2. [1-Methoxycyclopentene \[webbook.nist.gov\]](#)
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